3,6,9,12-Tetraoxahexadecan-1-OL

描述

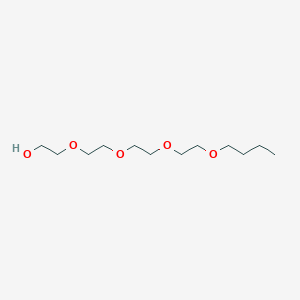

3,6,9,12-Tetraoxahexadecan-1-OL (CAS 1559-34-8) is a polyether alcohol with the molecular formula C₁₂H₂₆O₅ and a molecular weight of 250.33 g/mol . Commonly known as tetraethylene glycol monobutyl ether, it features a 16-carbon chain with four ether oxygen atoms and a terminal hydroxyl group. Its structure is represented as 2-(2-(2-(2-butoxyethoxy)ethoxy)ethoxy)ethanol, and it is characterized by a boiling point of 334.6°C and a vapor pressure of 8.87 × 10⁻⁶ mmHg at 25°C . The compound is hygroscopic and exhibits moderate solubility in polar solvents .

Key applications include its use as a solvent in brake fluids, industrial lubricants, and specialty formulations due to its stability and surfactant-like properties .

准备方法

Stepwise Alkylation via Williamson Ether Synthesis

Reaction Mechanism

The Williamson ether synthesis is a cornerstone for constructing ether linkages. For 3,6,9,12-Tetraoxahexadecan-1-OL, this method involves sequential alkylation of tetraethylene glycol with butyl halides (e.g., butyl bromide) in the presence of a strong base like sodium hydride ():

2\text{CH}2\text{O})4\text{H} + \text{C}4\text{H}9\text{Br} \xrightarrow{\text{NaH}} \text{C}4\text{H}9\text{O}(\text{CH}2\text{CH}2\text{O})4\text{H} + \text{HBr}

Key Parameters

-

Temperature : Reactions are typically conducted at 80–100°C to balance reaction rate and side-product formation.

-

Solvent : Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) is used to solubilize reactants.

-

Stoichiometry : A 1:1 molar ratio of tetraethylene glycol to butyl bromide minimizes oligomerization.

Yield Optimization

-

Purification : Fractional distillation under reduced pressure (boiling point: 334.6°C ) isolates the product.

-

Side Reactions : Competing elimination reactions are suppressed by maintaining anhydrous conditions and controlled heating.

Catalytic Etherification Using Acidic Catalysts

Sulfuric Acid-Mediated Synthesis

Concentrated sulfuric acid () catalyzes the direct etherification of tetraethylene glycol with butanol:

2\text{CH}2\text{O})4\text{H} + \text{C}4\text{H}9\text{OH} \xrightarrow{\text{H}2\text{SO}4} \text{C}4\text{H}9\text{O}(\text{CH}2\text{CH}2\text{O})4\text{H} + \text{H}_2\text{O}

Advantages and Limitations

-

Advantages : Lower cost and simpler setup compared to alkylation.

-

Limitations : Water removal (via Dean-Stark trap) is critical to drive the equilibrium toward product formation.

Heterogeneous Catalysis

Solid acid catalysts like Amberlyst-15 offer recyclability and reduced corrosiveness:

-

Conditions : 120°C, 24 hours, toluene as solvent.

-

Yield : ~75% with >90% selectivity.

Purification and Analytical Validation

Distillation Techniques

| Method | Conditions | Purity Achieved |

|---|---|---|

| Fractional Distillation | 150–200°C, 10 mmHg | 95–98% |

| Short-Path Distillation | 180°C, 5 mmHg | >99% |

Spectroscopic Analysis

-

NMR : NMR confirms ether linkages (δ 3.5–3.7 ppm for –O–CH₂–) and terminal hydroxyl (δ 1.5–2.0 ppm).

-

FTIR : Absorption at 3400 cm (–OH stretch) and 1100 cm (C–O–C stretch).

Industrial Scalability and Process Economics

Pilot-Scale Production

-

Reactor Design : Stainless steel batch reactors with reflux condensers and automated temperature control.

-

Cost Drivers : Raw material costs (butanol, tetraethylene glycol) account for 60% of total expenses.

Environmental Considerations

-

Waste Management : Neutralization of acidic byproducts and solvent recovery systems reduce environmental impact.

Comparative Analysis of Synthesis Routes

| Parameter | Williamson Alkylation | Acid-Catalyzed Etherification |

|---|---|---|

| Yield | 85–90% | 70–75% |

| Reaction Time | 8–12 hours | 24–48 hours |

| Catalyst Cost | High (NaH) | Low () |

| Scalability | Moderate | High |

化学反应分析

3,6,9,12-Tetraoxahexadecan-1-ol undergoes various chemical reactions, including:

Reduction: It can be reduced to form simpler alcohols using reducing agents such as lithium aluminum hydride.

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or other nucleophiles.

Common reagents and conditions used in these reactions include acidic or basic catalysts, specific temperatures, and solvents like ethanol or dichloromethane . Major products formed from these reactions depend on the specific reagents and conditions used.

科学研究应用

Scientific Research Applications

3,6,9,12-Tetraoxahexadecan-1-OL is utilized in multiple scientific fields:

Chemistry

- Solvent and Reagent : It serves as a solvent in various chemical reactions, facilitating the solubilization of reactants and products.

- Chemical Reactions : The compound can undergo oxidation to form aldehydes or carboxylic acids, reduction to simpler alcohols, and substitution reactions with halogens or other nucleophiles.

Biology

- Surfactant Properties : Its amphiphilic nature makes it suitable for preparing surfactants and emulsifiers used in biological assays.

- Biochemical Assays : Employed in enzyme kinetics studies and protein interaction assays due to its ability to stabilize proteins.

Medicine

- Drug Delivery Systems : Investigated for enhancing drug solubility and stability, making it a potential candidate for pharmaceutical formulations .

Industry

- Manufacturing Applications : Used in the formulation of paints, coatings, detergents, and lubricants due to its emulsifying properties .

Case Study 1: Protein Stability Enhancement

A study demonstrated that this compound significantly increased the stability of membrane proteins during purification processes. The compound's ability to interact with lipid bilayers enhanced protein solubility and stability.

Case Study 2: Cell Membrane Interaction

Research indicated that incorporating this compound into lipid bilayers improved membrane fluidity and facilitated the transport of small molecules across cell membranes. This property is crucial for developing effective drug delivery systems.

作用机制

The mechanism of action of 3,6,9,12-Tetraoxahexadecan-1-ol involves its interaction with various molecular targets and pathways. As a solvent, it can dissolve a wide range of substances, facilitating chemical reactions and processes . In biological systems, it may interact with cell membranes and proteins, affecting their function and activity . The specific molecular targets and pathways involved depend on the context of its use.

相似化合物的比较

Comparison with Structurally Similar Compounds

3,6,9,12-Tetraoxatridecan-1-OL (CAS 23783-42-8)

- Molecular Formula : C₉H₂₀O₅ (MW: 208.25 g/mol) .

- Structural Differences : Shorter carbon chain (13-carbon vs. 16-carbon) and fewer methylene groups.

- Properties : Lower molecular weight results in a reduced boiling point and higher volatility compared to 3,6,9,12-Tetraoxahexadecan-1-OL.

- Applications : Primarily used as a solvent in pharmaceuticals and cosmetics.

3,6,9,12,15-Pentaoxanonadecan-1-OL

- Molecular Formula : C₁₄H₃₀O₆ (MW: 294.39 g/mol estimated) .

- Structural Differences : Additional ether oxygen atom and extended carbon chain (19-carbon).

- Properties : Increased hydrophilicity and higher boiling point due to enhanced hydrogen bonding capacity.

- Applications : Detected in firefighting foam formulations, suggesting niche industrial uses .

3,6,9,12-Tetraoxahexadecane-1,14-diol (CAS 75506-78-4)

- Molecular Formula : C₁₂H₂₆O₆ (MW: 266.33 g/mol) .

- Structural Differences : Terminal hydroxyl groups at both ends of the chain.

- Properties: Higher polarity and water solubility compared to the mono-hydroxyl derivative.

- Applications: Potential use in polymer synthesis and crosslinking agents.

Toxicity and Environmental Impact

Acute Toxicity

Notes:

- This compound exhibits lower acute oral toxicity (Category 5) compared to triethylene glycol but higher dermal toxicity .

- Eye irritation (Category 2A) is consistent across glycol ethers due to hydroxyl group reactivity .

Environmental Behavior

| Property | This compound | Triethylene Glycol |

|---|---|---|

| Log Kow (Octanol-Water) | 0.51 | -1.75 |

| Biodegradability | Not rapidly degradable | Rapidly degradable |

| PBT/vPvB Assessment | Not classified | Not classified |

Notes:

Physicochemical Properties

| Property | This compound | 3,6,9,12-Tetraoxatridecan-1-OL |

|---|---|---|

| Molecular Weight (g/mol) | 250.33 | 208.25 |

| Boiling Point (°C) | 334.6 | ~250 (estimated) |

| Density (g/cm³) | 1.003 | Data unavailable |

| Vapor Pressure (mmHg, 25°C) | 8.87 × 10⁻⁶ | Higher (estimated) |

Notes:

- The longer carbon chain and additional ether groups in this compound contribute to its higher boiling point and lower volatility compared to shorter-chain analogs .

Regulatory and Handling Considerations

- REACH Compliance : Classified under acute toxicity (Category 5 oral, Category 5 dermal) and eye irritation (Category 2A) .

- Reactivity : Reacts exothermically with strong acids, bases, and oxidizing agents, necessitating precautions during storage and handling .

- Environmental Regulations : Exempt from Canadian Environmental Protection Act (CEPA) due to low ecological risk .

生物活性

Overview

3,6,9,12-Tetraoxahexadecan-1-OL is a complex ether compound characterized by its unique structure, which includes multiple ether linkages and a hydroxyl group. Its molecular formula is CHO, indicating the presence of 12 carbon atoms, 26 hydrogen atoms, and 5 oxygen atoms. This compound has garnered attention for its biological activity, particularly in biochemical applications due to its surfactant properties and ability to interact with biological membranes and proteins.

Chemical Structure

The structural features of this compound include:

- Multiple Ether Linkages : These contribute to its solubilizing properties.

- Hydroxyl Group : Enhances hydrogen bonding capabilities.

- Phosphate Group : In some derivatives, this further increases its utility in biochemical contexts.

Biological Activity

The biological activity of this compound has been primarily explored in the following areas:

1. Surfactant Properties

The compound acts as a surfactant and stabilizing agent. Its ability to reduce surface tension allows it to enhance the stability and solubility of various biomolecules. This property is particularly useful in:

- Protein Purification : It helps solubilize membrane proteins for easier extraction and analysis.

- Enzyme Stabilization : The compound can stabilize enzymes during biochemical reactions.

2. Interaction with Biological Membranes

Research indicates that this compound interacts with lipid bilayers, influencing membrane dynamics. This interaction can affect cellular processes such as:

- Membrane Fluidity : It can alter the fluidity of cellular membranes, impacting transport mechanisms.

- Cellular Uptake : Enhances the permeability of cells to various substances.

3. Toxicological Profile

The safety profile of this compound has been assessed through various studies:

| Test Type | Result |

|---|---|

| LD50 (oral, rat) | > 5,170 mg/kg |

| LC0 (inhalation, rat) | 3.46 mg/l (8h exposure) |

| Skin Irritation (rabbit) | Non-irritant |

| Eye Irritation | Severe damage possible |

These findings suggest that while the compound is generally safe at low concentrations, caution is advised due to potential eye irritancy at higher concentrations .

The mechanism of action involves several pathways:

- Solubilization : The compound's hydrophilic nature allows it to dissolve a variety of substances.

- Complex Formation : It can form stable complexes with proteins and lipids through hydrogen bonding and van der Waals forces .

This dual action makes it valuable in both research and industrial applications.

Applications in Research

This compound has diverse applications across different fields:

1. Biochemical Assays

Utilized as a component in assays for studying enzyme kinetics and protein interactions.

2. Drug Delivery Systems

Investigated for its potential use in enhancing drug solubility and stability in pharmaceutical formulations.

3. Industrial Uses

Employed in manufacturing processes for paints and coatings due to its emulsifying properties .

Case Studies

Several studies have highlighted the biological activity of this compound:

- Study on Protein Stability : A study demonstrated that this compound significantly increased the stability of membrane proteins during purification processes.

- Cell Membrane Interaction Study : Research indicated that incorporation of the compound into lipid bilayers enhanced membrane fluidity and facilitated the transport of small molecules across cell membranes.

常见问题

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 3,6,9,12-Tetraoxahexadecan-1-OL, and how can purity be optimized?

The synthesis typically involves etherification of polyethyleneglycol derivatives with butanol or similar alcohols under controlled conditions. Key steps include:

- Stepwise alkylation : Using tetraethylene glycol and butyl bromide in the presence of a base (e.g., NaH) to form the ether linkage .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or fractional distillation to isolate the product, given its boiling point of 334.6°C .

- Purity validation : NMR (to confirm ether chain integrity) and FTIR (to verify hydroxyl and ether functional groups). Monitor hygroscopicity to avoid moisture-induced degradation during storage .

Q. How can the physicochemical properties of this compound be experimentally determined?

- Vapor pressure : Use a vapor pressure osmometer (reported as 8.87E-06 mmHg at 25°C) .

- Thermal stability : Thermogravimetric analysis (TGA) to assess decomposition above 156.2°C, noting exothermic reactions with strong acids/bases .

- Hygroscopicity : Dynamic vapor sorption (DVS) experiments to quantify water absorption, critical for handling in humid environments .

Advanced Research Questions

Q. What is the mechanism and kinetic behavior of this compound’s reaction with hydroxyl radicals (HO•) in atmospheric studies?

The compound reacts with HO• via hydrogen abstraction, forming peroxy radicals (RO2•) and degradation products like formaldehyde (HCHO) and ketones (MEK). Key

-

Degradation pathway :

Experimental validation using smog chamber studies with GC-MS detection is recommended .

Q. How can researchers detect and quantify this compound in environmental matrices?

- Sample preparation : Solid-phase extraction (SPE) for rainwater or surface water, leveraging the compound’s hydrophilicity (LogP not available but inferred to be low) .

- Analytical methods :

Q. What experimental approaches are used to assess the endocrine disruption potential of this compound derivatives?

属性

IUPAC Name |

2-[2-[2-(2-butoxyethoxy)ethoxy]ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26O5/c1-2-3-5-14-7-9-16-11-12-17-10-8-15-6-4-13/h13H,2-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXVMODFDROLTFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOCCOCCOCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26O5 | |

| Record name | TETRAETHYLENE GLYCOL BUTYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1750 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2027412 | |

| Record name | 3,6,9,12-Tetraoxahexadecan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2027412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless liquid; [ICSC], COLOURLESS LIQUID. | |

| Record name | 3,6,9,12-Tetraoxahexadecan-1-ol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetraethylene glycol butyl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11528 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TETRAETHYLENE GLYCOL BUTYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1750 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

304 °C | |

| Record name | TETRAETHYLENE GLYCOL BUTYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1750 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

166 °C o.c. | |

| Record name | TETRAETHYLENE GLYCOL BUTYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1750 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility in water: miscible | |

| Record name | TETRAETHYLENE GLYCOL BUTYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1750 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.0 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.00 | |

| Record name | TETRAETHYLENE GLYCOL BUTYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1750 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 8.6 | |

| Record name | TETRAETHYLENE GLYCOL BUTYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1750 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

Vapor pressure, Pa at 20 °C: | |

| Record name | TETRAETHYLENE GLYCOL BUTYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1750 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

CAS No. |

1559-34-8 | |

| Record name | Tetraethylene glycol monobutyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1559-34-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetraethylene glycol monobutyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001559348 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,6,9,12-Tetraoxahexadecan-1-ol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,6,9,12-Tetraoxahexadecan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2027412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,6,9,12-tetraoxahexadecan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.839 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRAETHYLENE GLYCOL MONOBUTYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3GZ8B1U6WY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TETRAETHYLENE GLYCOL BUTYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1750 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-33 °C | |

| Record name | TETRAETHYLENE GLYCOL BUTYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1750 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。